molecular formula C17H15BrN4O3 B12187075 methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate

methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate

Cat. No.: B12187075
M. Wt: 403.2 g/mol
InChI Key: PVOFAQKHNGFGET-UHFFFAOYSA-N
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Description

Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound that features a bromophenyl group, a pyrrole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common method involves the Paal-Knorr reaction, where a diketone reacts with an amine in the presence of an acid catalyst to form the pyrrole ring . The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone . The final step involves coupling the bromophenyl group with the pyrazole-pyrrole intermediate using a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using environmentally friendly solvents and catalysts, as well as scaling up the reactions to industrial volumes. The use of continuous flow reactors could also be considered to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving bromophenyl, pyrrole, and pyrazole moieties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

Mechanism of Action

The mechanism of action of methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can participate in π-π stacking interactions, while the pyrrole and pyrazole rings can form hydrogen bonds and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate: Similar structure but with a chlorine atom instead of bromine.

    Methyl N-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate: Similar structure but with a fluorine atom instead of bromine.

    Methyl N-{[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in methyl N-{[1-(4-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate imparts unique reactivity and properties compared to its analogs with different substituents. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic aromatic substitution, which are not possible with other substituents like chlorine or fluorine.

Properties

Molecular Formula

C17H15BrN4O3

Molecular Weight

403.2 g/mol

IUPAC Name

methyl 2-[[1-(4-bromophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C17H15BrN4O3/c1-25-15(23)11-19-16(24)14-10-20-22(13-6-4-12(18)5-7-13)17(14)21-8-2-3-9-21/h2-10H,11H2,1H3,(H,19,24)

InChI Key

PVOFAQKHNGFGET-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3

Origin of Product

United States

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